molecular formula C11H16BrN3 B568024 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine CAS No. 1219967-32-4

1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine

Cat. No.: B568024
CAS No.: 1219967-32-4
M. Wt: 270.174
InChI Key: WCOZEBJJPANQBY-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is a piperazine derivative featuring a 5-bromo-4-methylpyridin-2-yl substituent on one nitrogen atom and a methyl group on the other. This compound’s structure combines a halogenated pyridine ring with a piperazine backbone, which is common in pharmaceuticals and agrochemicals due to its ability to modulate receptor binding and solubility.

Properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-9-7-11(13-8-10(9)12)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZEBJJPANQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680174
Record name 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-32-4
Record name 1-(5-Bromo-4-methyl-2-pyridinyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

    Coupling Reaction: The 5-bromo-2-methylpyridin-3-amine is coupled with 4-methylpiperazine using a palladium-catalyzed Suzuki cross-coupling reaction.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C) to ensure optimal yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or thiourea, typically in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines are formed.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Dehalogenated compounds or fully reduced derivatives.

Scientific Research Applications

1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to fully understand the molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural analogs and their substituent variations:

Compound Name Substituents on Piperazine/Pyridine Molecular Weight (g/mol) Key Features Reference
1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine 5-Bromo-4-methylpyridin-2-yl, methyl ~285.1 (calculated) Bromine enhances lipophilicity; methyl improves metabolic stability
1-(4-Bromophenyl)-4-methylpiperazine 4-Bromophenyl, methyl 255.1 Aromatic bromine increases steric bulk
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine 5-Bromo-6-methylpyridin-2-yl, cyclopropylmethyl 310.2 Cyclopropylmethyl may enhance CNS penetration
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine 3-Bromo-5-methylphenyl, methyl 269.1 Meta-substitution alters receptor affinity
1'-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine 5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl 335.6 Trifluoromethyl improves metabolic resistance

Key Observations :

  • Halogen Position : Bromine at position 5 on pyridine (target compound) vs. position 3 on phenyl () impacts electronic effects and binding interactions.
  • N-Substituents : Methyl groups (target) vs. cyclopropylmethyl () influence solubility and bioavailability.
  • Additional Modifications : Trifluoromethyl groups () enhance metabolic stability compared to simple halogens.

Pharmacological and Physicochemical Comparisons

Target Compound Hypotheses :

  • The 5-bromo-4-methylpyridine group may enhance binding to enzymes or receptors requiring halogen interactions (e.g., kinase inhibitors).
  • Methyl groups could reduce cytotoxicity compared to bulkier substituents.

Physicochemical Properties

Property This compound 1-(4-Bromophenyl)-4-methylpiperazine 1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine
Solubility Moderate (organic solvents) Low (crystalline solid) Low (hydrophobic cyclopropylmethyl)
Stability Likely stable under inert conditions Stable Sensitive to strong acids/bases
Lipophilicity (LogP) ~2.5 (estimated) ~3.1 ~3.8

Notable Trends:

  • Cyclodextrin complexes () can enhance aqueous solubility of oily piperazine derivatives.

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14BrN3, with a molecular weight of 256.142 g/mol. The structure features a pyridine ring substituted with a bromine atom at the 5th position and a methyl group at the 4th position, linked to a piperazine moiety. This unique substitution pattern is thought to influence its biological activity and interaction with various molecular targets.

The exact mechanism of action for this compound remains largely uncharacterized. However, it is believed to interact with specific enzymes and receptors, modulating their activity and potentially influencing various physiological processes. In general, compounds containing piperazine and pyridine moieties have been shown to exhibit diverse pharmacological effects, including:

  • Receptor Modulation : Acting as agonists or antagonists at specific receptors.
  • Enzyme Inhibition : Interfering with enzyme activities that are crucial for cellular functions.

Further studies are necessary to elucidate the detailed pathways involved in its action.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against various strains.
  • Anticancer Activity : Its structure suggests possible interactions with cancer-related pathways, although specific data is limited.

Comparative Biological Activity

To better understand the biological implications of this compound, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Attributes
1-(5-Bromo-3-methylpyridin-2-yl)piperazineSimilar pyridine-piperazine structureDifferent substitution pattern may lead to varied reactivity
5-Bromo-2-(piperazin-1-yl)-4-methylpyridineRelated core structureVaries in functional groups affecting bioactivity

The distinct substitution pattern of this compound likely imparts unique chemical properties that enhance its potential utility in drug design and development.

Pharmacological Studies

Recent studies have focused on the pharmacological potential of similar compounds. For instance, compounds with analogous structures have demonstrated significant antimicrobial activity:

  • Antibacterial Activity : Research shows that related compounds exhibit minimum inhibitory concentrations (MIC) against Gram-positive bacteria ranging from 15.625 μM to 125 μM, indicating a promising avenue for further exploration in treating bacterial infections .
  • Anticancer Research : Investigations into piperazine derivatives have highlighted their potential in cancer therapy, particularly through modulation of signaling pathways involved in tumor growth .

Future Directions

Given the preliminary findings regarding its biological activity, further research is warranted to:

  • Characterize Mechanisms : Detailed studies are needed to clarify the interaction mechanisms between this compound and its biological targets.
  • Explore Therapeutic Applications : Investigating its efficacy in various disease models could illuminate potential therapeutic uses.

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